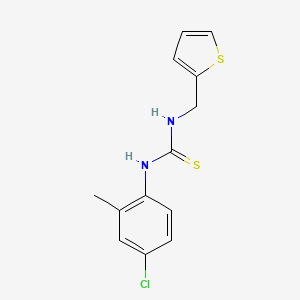![molecular formula C17H15NO3 B5770661 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5770661.png)
2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, also known as GSK-3β inhibitor VIII, is a potent inhibitor of glycogen synthase kinase 3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in many cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. The inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including Alzheimer's disease, diabetes, cancer, and inflammatory disorders.
Mecanismo De Acción
2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is a potent and selective inhibitor of this compoundβ. This compoundβ plays a crucial role in the regulation of many cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of this compoundβ can have various effects depending on the specific disease or condition being targeted. For example, in Alzheimer's disease, inhibition of this compoundβ can reduce the accumulation of beta-amyloid plaques and tau protein tangles in the brain.
Biochemical and Physiological Effects
In addition to its effects on this compoundβ, this compound has been shown to have other biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of Alzheimer's disease and stroke. It also has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its potency and selectivity for this compoundβ. This allows for precise targeting of the enzyme and can help to reduce off-target effects. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione. One area of focus could be on its potential as a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it could be investigated as a potential therapy for inflammatory disorders such as inflammatory bowel disease and rheumatoid arthritis. Further research could also explore its potential as a cancer therapy and its effects on other cellular processes beyond this compoundβ inhibition.
Métodos De Síntesis
The synthesis of 2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 2-bromoethyl methyl ether with 2-methylphenol to form 2-(2-methylphenoxy)ethyl methyl ether. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to yield the target compound.
Aplicaciones Científicas De Investigación
2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and stroke. It also has anti-inflammatory effects and has been investigated as a potential treatment for inflammatory bowel disease and rheumatoid arthritis. Additionally, it has been shown to have anti-tumor effects and has been studied as a potential cancer therapy.
Propiedades
IUPAC Name |
2-[2-(2-methylphenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-6-2-5-9-15(12)21-11-10-18-16(19)13-7-3-4-8-14(13)17(18)20/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWFZUQZAKSPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5770591.png)
methanone](/img/structure/B5770599.png)


![N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5770634.png)


![4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5770656.png)


![2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5770671.png)
![methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5770674.png)
![ethyl 2-[(4,6-dimethoxy-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5770676.png)